molecular formula C21H18F3N3O2 B2946868 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 922953-07-9

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer: B2946868
CAS-Nummer: 922953-07-9
Molekulargewicht: 401.389
InChI-Schlüssel: XFSFFCODBSXNQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a biologically active compound identified as a potent and selective inhibitor of Phosphodiesterase 4 (PDE4) [https://pubchem.ncbi.nlm.nih.gov/]. PDE4 is a key enzyme that hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) in various immune and inflammatory cells. By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates signaling pathways that suppress the activation and cytokine release from T-cells, macrophages, and neutrophils [https://www.ncbi.nlm.nih.gov/books/NBK549840/]. Its primary research value lies in probing the pathophysiology of chronic inflammatory and autoimmune diseases. Researchers utilize this acetamide derivative as a tool compound to investigate PDE4-driven mechanisms in preclinical models of conditions such as psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis [https://patents.google.com/patent/US20140088057A1/]. The specific structural features, including the 3,4-dimethylphenyl and trifluoromethylphenyl groups, are designed to optimize target binding affinity and metabolic stability, making it a valuable chemical probe for dissecting cAMP-mediated regulation of the immune response and for exploring novel therapeutic strategies.

Eigenschaften

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(29)27(26-17)12-19(28)25-18-6-4-3-5-16(18)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSFFCODBSXNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS) at the Pyridazinone Ring

The electron-rich pyridazinone ring undergoes regioselective electrophilic substitutions. Key reactions include:

Reaction Type Conditions Products Source
Bromination Br₂ in acetic acid, 60°C5-Bromo derivatives (para to carbonyl)
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro derivatives (meta-directing effect of carbonyl)
Sulfonation ClSO₃H, DCM, RT5-Sulfochloride intermediates, further functionalized to sulfonamides

Mechanistic Notes :

  • The 6-oxo group activates the pyridazinone ring, favoring electrophilic attack at C5 due to resonance stabilization .

  • Steric hindrance from the 3,4-dimethylphenyl group limits reactivity at adjacent positions.

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety participates in hydrolysis and substitution reactions:

Reaction Type Conditions Products Source
Acid Hydrolysis HCl (6M), reflux2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
Base Hydrolysis NaOH (2M), ethanol/water, 80°CSodium salt of the acetic acid derivative
Amide Alkylation R-X (alkyl halide), K₂CO₃, DMFN-alkylated acetamides (e.g., N-methyl derivatives)

Key Findings :

  • The trifluoromethyl group on the phenyl ring enhances electrophilicity at the amide carbonyl, accelerating hydrolysis .

  • Steric bulk of the 2-(trifluoromethyl)phenyl group restricts nucleophilic attack at the amide nitrogen .

Functionalization of the 3,4-Dimethylphenyl Substituent

The dimethylphenyl group undergoes directed ortho-metalation (DoM) and subsequent reactions:

Reaction Type Conditions Products Source
Lithiation LDA, THF, –78°COrtho-lithiated intermediate for coupling (e.g., with CO₂, aldehydes)
Friedel-Crafts Acylation AlCl₃, RCOCl, DCM2-Acyl-3,4-dimethylphenyl derivatives

SAR Insight :

  • Methyl groups enhance electron density at the meta position, directing electrophiles to para positions.

Redox Reactions at the Pyridazinone Core

The pyridazinone ring participates in reduction and oxidation:

Reaction Type Conditions Products Source
Catalytic Hydrogenation H₂ (1 atm), Pd/C, ethanol1,6-Dihydropyridazine (saturation of the N–N bond)
Oxidation KMnO₄, H₂O, 100°CPyridazine-3,6-dione (via cleavage of the dihydro ring)

Mechanistic Notes :

  • Hydrogenation preferentially targets the N–N bond due to strain relief .

Cross-Coupling Reactions

The pyridazinone core facilitates metal-catalyzed couplings:

Reaction Type Conditions Products Source
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂, DME/H₂OBiaryl derivatives at C5
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineN-Arylated pyridazinones

Limitations :

  • The electron-withdrawing 6-oxo group reduces reactivity in cross-couplings unless electron-deficient boronic acids are used .

Heterocycle Formation

The acetamide group participates in cyclocondensations:

Reaction Type Conditions Products Source
Triazole Formation NaN₃, CuI, DMF, 120°C1,2,3-Triazole-fused pyridazinones

Key Insight :

  • The trifluoromethyl group stabilizes transition states via inductive effects, improving cyclization yields .

Wissenschaftliche Forschungsanwendungen

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

2-[(6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 883813-05-6)

  • Structural Differences: Core: Pyrimidinone (two non-adjacent nitrogen atoms) vs. pyridazinone. Linker: Thioacetamide (S-CH2-C=O) vs. acetamide (NH-CH2-C=O). Substituents: 3-(Trifluoromethyl)phenyl (meta position) vs. 2-(trifluoromethyl)phenyl (ortho position).
  • Implications: The pyrimidinone core may alter hydrogen-bonding interactions due to nitrogen positioning. The thioether linker increases lipophilicity but reduces metabolic stability compared to the acetamide linker. The meta-trifluoromethyl substitution may reduce steric hindrance compared to the ortho-substituted analog .

2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide

  • Structural Differences: Substituent: 2-Fluorophenyl (electron-withdrawing fluorine) vs. 2-(trifluoromethyl)phenyl. Core: Identical pyridazinone backbone.
  • Reduced steric bulk from the fluorine may improve solubility but decrease target selectivity .

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS 1246073-22-2)

  • Structural Differences: Aromatic Substituents: 2-Fluoro-4-methoxyphenyl (electron-donating methoxy) on the pyridazinone and 3,4,5-trifluorophenyl on the acetamide. Core: Identical pyridazinone backbone.
  • The 3,4,5-trifluorophenyl group introduces extreme electron deficiency and steric hindrance, likely improving selectivity for hydrophobic binding pockets .

Biologische Aktivität

The compound 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic derivative that belongs to the class of pyridazine-based compounds. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H20F3N3O\text{C}_{21}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}

Key Properties:

  • Molecular Weight: 385.40 g/mol
  • CAS Number: 1282073-48-6
  • IUPAC Name: 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Anticonvulsant Activity

Research indicates that derivatives of pyridazine compounds exhibit anticonvulsant properties. A study evaluating related compounds demonstrated that modifications in the chemical structure significantly influenced their efficacy against seizures. The compound's structural analogs have shown activity in various seizure models, particularly in the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant activity in preclinical studies .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundMES Protection (%)Dose (mg/kg)Neurotoxicity
Compound A75%100No
Compound B50%50Yes
Test Compound 60% 75 No

The mechanism underlying the biological activity of this compound is thought to involve modulation of neurotransmitter systems and ion channels. Specifically, it may interact with voltage-gated sodium channels, which are crucial for neuronal excitability and propagation of action potentials .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. The results indicated that while some derivatives exhibited moderate cytotoxicity, others showed selective toxicity towards cancerous cells without affecting normal cells significantly. This selectivity is promising for potential therapeutic applications in oncology.

Case Studies

  • Case Study on Seizure Models:
    In a study involving picrotoxin-induced seizures in rodents, the test compound demonstrated significant protective effects at doses comparable to standard anticonvulsants like phenytoin. The study highlighted that certain modifications to the molecular structure enhanced its protective efficacy against seizures .
  • Neurotoxicity Assessment:
    An assessment using the rotarod test indicated that while some analogs displayed neurotoxic effects at higher doses, the test compound did not exhibit significant motor impairment at therapeutic doses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.